4-[(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl)amino]-3-methoxybenzoic acid
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Overview
Description
dTAG Targeting Ligand 1 is a compound used in the dTAG (degradation TAG) system, an innovative approach to target validation. This system utilizes heterobifunctional small molecule degraders to harness a cell’s protein degradation system and eliminate a protein of interest. The dTAG system was developed by Dr. Behnam Nabet and colleagues at the Dana Farber Cancer Center and is a form of Targeted Protein Degradation (TPD) .
Preparation Methods
The preparation of dTAG Targeting Ligand 1 involves several steps:
Fusion with FKBP12 F36V: The protein of interest is fused with the 12-kDa cytosolic prolyl isomerase engineered variant (FKBP12 F36V) through transgene expression or CRISPR-mediated locus-specific knock-in.
Recruitment of E3 Ligase: Heterobifunctional degraders recruit FKBP12 F36V-fused protein of interest to the recognition unit of E3 ligase.
Polyubiquitination and Degradation: The fusion protein is polyubiquitinated and subsequently recognized and degraded by the proteasome.
Chemical Reactions Analysis
dTAG Targeting Ligand 1 undergoes several types of reactions:
Formation of Ternary Complex: The addition of dTAG ligand forms a ternary complex between the protein of interest fused with FKBP12 F36V and E3 ligase.
Polyubiquitination: This complex triggers the polyubiquitination of the protein of interest.
Proteasomal Degradation: The polyubiquitinated protein is then degraded by the proteasome.
Scientific Research Applications
dTAG Targeting Ligand 1 has a wide range of scientific research applications:
Cancer Research: It has been used to identify and validate novel targets in cancer, such as the YEATS domain-containing protein ENL.
Target Validation: The dTAG system combines the advantages of genetic and pharmacological strategies, providing rapid and dose-dependent effects on total cellular protein abundance.
Drug Discovery: This technology platform provides target validation in the context of drug discovery.
Mechanism of Action
The mechanism of action of dTAG Targeting Ligand 1 involves the following steps:
Expression of Target Protein: The target protein is expressed as a chimera with mutant FKBP12 F36V.
Formation of Ternary Complex: The dTAG compound forms a ternary complex between the fusion protein and E3 ligase.
Polyubiquitination and Degradation: This complex causes polyubiquitination and degradation of the target protein.
Comparison with Similar Compounds
dTAG Targeting Ligand 1 is unique compared to other similar compounds:
Other TPD Approaches: Other TPD approaches, such as the PROTAC degraders MZ 1 and THAL SNS 032, utilize an existing ligand for the protein of interest linked to an E3 ligase ligand in the development of the degrader.
Similar compounds include:
PROTAC Degraders: MZ 1 and THAL SNS 032.
BromoTag: Another TAG degradation technology.
Properties
IUPAC Name |
4-[(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl)amino]-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-4-16-20(28)26(2)17-12-23-22(25-19(17)27(16)14-7-5-6-8-14)24-15-10-9-13(21(29)30)11-18(15)31-3/h9-12,14,16H,4-8H2,1-3H3,(H,29,30)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLPCXFISSPPBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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